molecular formula C18H18N4O2 B7687432 N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

Katalognummer B7687432
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: UARQMBZUDVTHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPO-1 and is known for its ability to selectively block the rapid delayed rectifier potassium current (IKr) in the heart.

Wirkmechanismus

DPO-1 selectively blocks the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) by binding to the pore-forming subunit of the N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide channel. This binding prevents the flow of potassium ions through the channel, which prolongs the action potential duration and refractory period.
Biochemical and Physiological Effects:
DPO-1 has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias. It has also been shown to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DPO-1 in lab experiments is its selectivity for the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide). This selectivity allows researchers to study the effects of blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide on cardiac function without affecting other ion channels. However, one of the limitations of using DPO-1 is its potential toxicity. DPO-1 has been shown to have toxic effects on other ion channels, such as the hERG channel, which is responsible for repolarization of the cardiac action potential in other tissues.

Zukünftige Richtungen

There are a number of future directions for research on DPO-1. One area of research is the development of more selective N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide blockers that do not have toxic effects on other ion channels. Another area of research is the use of DPO-1 in combination with other drugs for the treatment of cardiac arrhythmias. Additionally, there is potential for the use of DPO-1 in the treatment of other diseases, such as cancer and neurological disorders, due to its ability to block potassium channels.

Synthesemethoden

The synthesis of DPO-1 involves the reaction of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl chloride with 3,4-dimethylaniline in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain DPO-1 in its pure form.

Wissenschaftliche Forschungsanwendungen

DPO-1 has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias. It has been shown to selectively block the rapid delayed rectifier potassium current (N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide) in the heart, which is responsible for repolarization of the cardiac action potential. By blocking N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, DPO-1 prolongs the action potential duration and refractory period, which can be beneficial in the treatment of certain types of arrhythmias.

Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-5-6-15(10-13(12)2)20-16(23)7-8-17-21-18(22-24-17)14-4-3-9-19-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQMBZUDVTHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.